molecular formula C20H21N3O4S B11544275 O-{4-[(3-nitrophenyl)carbamoyl]phenyl} 4-methylpiperidine-1-carbothioate

O-{4-[(3-nitrophenyl)carbamoyl]phenyl} 4-methylpiperidine-1-carbothioate

Cat. No. B11544275
M. Wt: 399.5 g/mol
InChI Key: UJQQUPDBKKKQAQ-UHFFFAOYSA-N
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Description

O-{4-[(3-nitrophenyl)carbamoyl]phenyl} 4-methylpiperidine-1-carbothioate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a nitrophenyl group, a carbamoyl group, and a piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-{4-[(3-nitrophenyl)carbamoyl]phenyl} 4-methylpiperidine-1-carbothioate typically involves multiple steps, starting with the preparation of the nitrophenyl carbamoyl intermediate. This intermediate is then reacted with a phenyl derivative to form the final compound. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

O-{4-[(3-nitrophenyl)carbamoyl]phenyl} 4-methylpiperidine-1-carbothioate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

O-{4-[(3-nitrophenyl)carbamoyl]phenyl} 4-methylpiperidine-1-carbothioate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O-{4-[(3-nitrophenyl)carbamoyl]phenyl} 4-methylpiperidine-1-carbothioate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

properties

Molecular Formula

C20H21N3O4S

Molecular Weight

399.5 g/mol

IUPAC Name

O-[4-[(3-nitrophenyl)carbamoyl]phenyl] 4-methylpiperidine-1-carbothioate

InChI

InChI=1S/C20H21N3O4S/c1-14-9-11-22(12-10-14)20(28)27-18-7-5-15(6-8-18)19(24)21-16-3-2-4-17(13-16)23(25)26/h2-8,13-14H,9-12H2,1H3,(H,21,24)

InChI Key

UJQQUPDBKKKQAQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=S)OC2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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